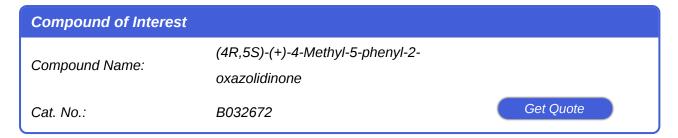


Physical properties of (4R,5S)-4-Methyl-5phenyl-2-oxazolidinone

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An In-Depth Technical Guide to the Physical Properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern organic synthesis, widely known as an "Evans' auxiliary". Its rigid, C₂-symmetric structure provides a powerful platform for stereocontrolled transformations, enabling the asymmetric synthesis of complex molecules such as pharmaceuticals and natural products.[1][2] This technical guide offers a comprehensive overview of its core physical properties, providing researchers, scientists, and drug development professionals with essential data and standardized experimental protocols.

Chemical and Molecular Identity

A clear identification of the compound is critical for regulatory and research purposes.



Identifier	Value	
IUPAC Name	(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one[3]	
Synonyms	(4R,5S)-(+)-4-Methyl-5-phenyl-2- oxazolidinone[1][2][4][5][6][7]	
CAS Number	77943-39-6[2][4][5][6][7][8]	
Molecular Formula	C10H11NO2[3][4][5][6][9]	
Molecular Weight	177.20 g/mol [3][4][5][6][9]	

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. This data is essential for reaction planning, purification, and characterization.

Property	Value	Notes
Appearance	White to light yellow crystalline powder or solid.[2][4][7]	
Melting Point	121-123 °C[2][5]	A sharp melting point range is indicative of high purity.[10]
Specific Optical Rotation	$[\alpha]^{20}D = +165^{\circ} \text{ to } +175^{\circ} \text{ (c=2,}$ CHCl ₃)[7]	Measured at 20°C using the sodium D-line (589 nm). Another source reports $[\alpha]^{18}D$ +168°.
Solubility	Sparingly soluble in water.[4]	
Density	1.1 ± 0.1 g/cm ³ [5]	Predicted value.
рКа	12.35 ± 0.60[4]	Predicted value.
LogP	1.7[3][5]	A measure of lipophilicity.
Topological Polar Surface Area	38.3 Å ² [3][4][5]	



Crystallographic Information

While a crystal structure for the parent compound is not readily available in the searched literature, analysis of a closely related derivative, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, confirms the expected stereochemistry.[11] The study reveals that the oxazolidinone ring adopts an envelope conformation, with the carbon atom bearing the methyl group serving as the flap.[11] This structural rigidity is fundamental to its ability to direct stereoselective reactions.

Experimental Protocols

Detailed and reproducible methodologies are crucial for verifying the physical properties of a compound. The following sections describe standard protocols for determining melting point and specific optical rotation.

Melting Point Determination (Capillary Method)

The melting point is a primary indicator of a solid compound's purity.[10][12] The capillary method is a widely used and reliable technique.

Methodology:

- Sample Preparation: Ensure the crystalline sample of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is completely dry and finely powdered using a mortar and pestle.[12][13]
- Capillary Tube Packing: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of material (1-2 mm height) should enter the tube.[14] Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[14]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[13][14]
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min ramp) to get a preliminary range.[14]
- Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about 10-15 °C below the expected melting point. Heat at a slow, controlled rate of 1-2 °C per



minute.[14]

Observation and Recording: Record the temperature at which the first drop of liquid appears
 (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting
 point is reported as the range T₁ - T₂.[12]



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Workflow for Melting Point Determination.

Specific Optical Rotation Measurement

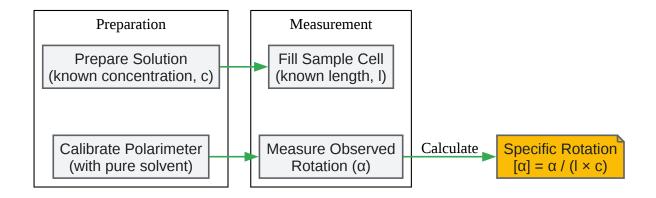
Optical rotation is the defining characteristic of a chiral compound, quantifying its interaction with plane-polarized light.

Methodology:

- Solution Preparation: Accurately weigh approximately 100 mg of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (mass m). Dissolve it in a high-purity solvent (e.g., chloroform) in a 5.0 mL volumetric flask. Ensure the final volume (V) is exactly 5.0 mL to calculate the concentration (c = m/V) in g/mL.
- Polarimeter Calibration: Turn on the polarimeter's light source (typically a sodium lamp for the D-line at 589.3 nm) and allow it to warm up.[15] Calibrate the instrument to zero using a blank cell filled only with the pure solvent.[15]
- Sample Measurement: Rinse and fill the polarimeter cell (of known path length I, typically 1
 decimeter) with the prepared solution, ensuring no air bubbles are present. Place the cell in
 the polarimeter.



- Angle Measurement: Observe the rotation. Rotate the analyzer until the light intensity
 matches the reference. Record the observed angle of rotation (α) in degrees.[16] For
 accuracy, take multiple readings and average them.[15] A positive value indicates
 dextrorotation (+).[17]
- Calculation: Calculate the specific rotation [α] using the formula: [α]T λ = α / (I × c) Where:
 - α = observed rotation in degrees
 - I = path length in decimeters (dm)
 - c = concentration in g/mL
 - T = temperature in °C
 - λ = wavelength of light in nm



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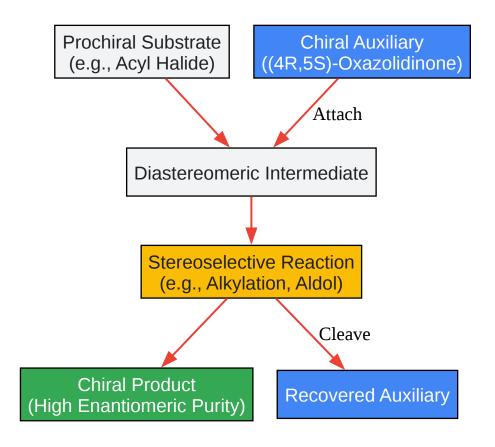
Workflow for Specific Optical Rotation Measurement.

Application Context: Role in Asymmetric Synthesis

The physical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone are directly relevant to its primary function as a chiral auxiliary. It is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, after which it is cleaved and can be recovered. The rigidity and defined stereochemistry of the auxiliary create a sterically hindered environment,



forcing reagents to approach from a specific face, thereby inducing high stereoselectivity in the final product.[1]



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Logical workflow of an Evans' chiral auxiliary.

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